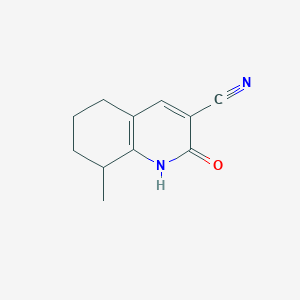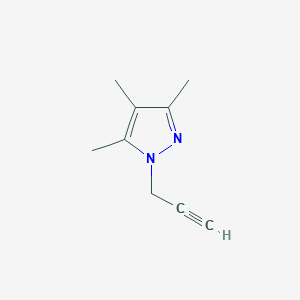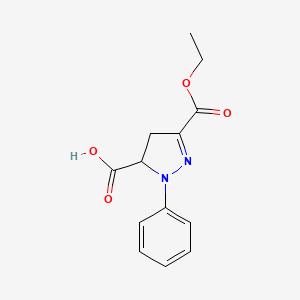![molecular formula C14H21N3O2S B1522878 N-éthyl-N-[(pyridin-3-yl)carbamoylthio]méthylcarbamate de tert-butyle CAS No. 1303890-55-2](/img/structure/B1522878.png)
N-éthyl-N-[(pyridin-3-yl)carbamoylthio]méthylcarbamate de tert-butyle
Vue d'ensemble
Description
“tert-butyl N-[carbamothioyl(pyridin-3-yl)methyl]-N-ethylcarbamate” is a chemical compound with the CAS Number: 1303890-55-2 . It has a molecular weight of 295.41 . The IUPAC name for this compound is "tert-butyl 2-amino-1-(3-pyridinyl)-2-thioxoethyl (ethyl)carbamate" . It is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is "1S/C14H21N3O2S/c1-5-17(13(18)19-14(2,3)4)11(12(15)20)10-7-6-8-16-9-10/h6-9,11H,5H2,1-4H3,(H2,15,20)" . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 295.41 .Applications De Recherche Scientifique
Synthèse organique
Ce composé est utilisé comme un bloc de construction en synthèse organique. Sa structure permet l'introduction du groupe tert-butyle dans d'autres molécules, ce qui peut être particulièrement utile pour augmenter l'encombrement stérique ou modifier les propriétés physiques d'un composé .
Chimie médicinale
En chimie médicinale, la partie pyridinylméthyle de ce composé peut interagir avec des cibles biologiques, ce qui en fait un composé précieux pour la conception de médicaments. Il peut servir de précurseur pour les produits pharmaceutiques qui nécessitent un cycle pyridine dans leur structure .
Chimie agricole
Le groupe carbamothioyle suggère une utilisation potentielle dans le développement d'agrochimiques. Les composés avec ce groupe fonctionnel sont souvent explorés pour leurs propriétés pesticides, ce qui pourrait être bénéfique pour la création de nouveaux insecticides ou fongicides .
Science des matériaux
En raison de ses propriétés chimiques uniques, ce composé peut être utilisé dans la recherche en science des matériaux, en particulier dans le développement de nouveaux polymères ou revêtements qui nécessitent des fonctionnalités spécifiques pour des performances améliorées .
Chimie analytique
En chimie analytique, ce composé pourrait être utilisé comme un standard ou un réactif dans diverses analyses chimiques. Ses propriétés spectrales distinctes pourraient permettre son utilisation en analyse spectroscopique ou comme marqueur chromatographique .
Sciences de l'environnement
La recherche sur les contaminants environnementaux nécessite souvent l'étude de molécules organiques complexes. Ce composé pourrait être utilisé dans l'analyse d'échantillons environnementaux pour comprendre le comportement et la dégradation de contaminants organiques similaires .
Mécanisme D'action
The mechanism of action of tert-butyl N-[carbamothioyl(pyridin-3-yl)methyl]-N-ethylcarbamate is not yet fully understood. However, it is believed to act by binding to certain proteins and receptors, which results in a change in their activity. This change in activity can then lead to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
tert-butyl N-[carbamothioyl(pyridin-3-yl)methyl]-N-ethylcarbamate has been studied for its potential effects on biochemical and physiological processes. In particular, it has been studied for its ability to modulate the activity of certain proteins and receptors, which can lead to changes in cell signaling pathways. In addition, tert-butyl N-[carbamothioyl(pyridin-3-yl)methyl]-N-ethylcarbamate has been studied for its effects on gene expression, enzyme inhibition, and drug delivery.
Avantages Et Limitations Des Expériences En Laboratoire
The use of tert-butyl N-[carbamothioyl(pyridin-3-yl)methyl]-N-ethylcarbamate in laboratory experiments has several advantages. It is relatively easy to synthesize, and its effects on biochemical and physiological processes can be easily measured. However, tert-butyl N-[carbamothioyl(pyridin-3-yl)methyl]-N-ethylcarbamate is not without its limitations. It is not as stable as some other compounds, and its effects can vary depending on the concentration and the type of cells used.
Orientations Futures
Tert-butyl N-[carbamothioyl(pyridin-3-yl)methyl]-N-ethylcarbamate has potential applications in the fields of biochemistry and physiology, and further research is needed to fully understand its mechanism of action and its effects on biochemical and physiological processes. In addition, further research is needed to explore the potential applications of tert-butyl N-[carbamothioyl(pyridin-3-yl)methyl]-N-ethylcarbamate in drug delivery, gene expression, and enzyme inhibition. Finally, research is needed to explore the potential of tert-butyl N-[carbamothioyl(pyridin-3-yl)methyl]-N-ethylcarbamate as a therapeutic agent for various diseases.
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl N-(2-amino-1-pyridin-3-yl-2-sulfanylideneethyl)-N-ethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c1-5-17(13(18)19-14(2,3)4)11(12(15)20)10-7-6-8-16-9-10/h6-9,11H,5H2,1-4H3,(H2,15,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHCGXRECIRFHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(C1=CN=CC=C1)C(=S)N)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(1-Aminoethyl)phenyl]pyrrolidin-2-one](/img/structure/B1522795.png)
![5-Bromofuro[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1522796.png)



![N-[3-(2-aminoethoxy)phenyl]acetamide hydrochloride](/img/structure/B1522801.png)

![2-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1522803.png)
![2-amino-3-methyl-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide](/img/structure/B1522804.png)
![3-[(2,2-Dimethylpropyl)amino]propan-1-ol](/img/structure/B1522805.png)
![5-[(tert-butoxy)carbonyl]-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid](/img/structure/B1522807.png)
![tert-butyl N-[1-[(E)-N'-hydroxycarbamimidoyl]cyclobutyl]carbamate](/img/structure/B1522808.png)
amine](/img/structure/B1522812.png)
![Trimethyl({2-[4-(methylamino)phenoxy]ethyl})azanium hydrochloride iodide](/img/structure/B1522814.png)